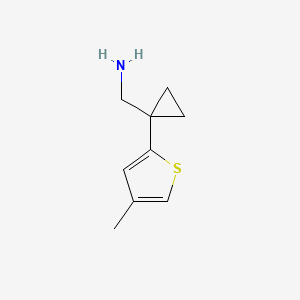
1-(4-Methyl-2-thienyl)cyclopropanemethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-methylthiophen-2-yl)cyclopropyl]methanamine: is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a 4-methylthiophen-2-yl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-methylthiophen-2-yl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the methanamine group. One common method involves the reaction of 4-methylthiophene with a cyclopropyl halide under basic conditions to form the cyclopropyl-substituted thiophene. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the desired compound.
Industrial Production Methods: Industrial production of [1-(4-methylthiophen-2-yl)cyclopropyl]methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyclopropyl ring or the thiophene ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives and cyclopropyl ring-opened products.
Substitution: Halogenated or nitrated thiophene derivatives.
科学的研究の応用
Chemistry: In chemistry, [1-(4-methylthiophen-2-yl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: In medicine, [1-(4-methylthiophen-2-yl)cyclopropyl]methanamine could be explored for its pharmacological properties. Its potential to modulate biological pathways may lead to the development of new therapeutic agents for treating various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile intermediate in the synthesis of high-value products.
作用機序
The mechanism of action of [1-(4-methylthiophen-2-yl)cyclopropyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The thiophene ring and cyclopropyl group contribute to its binding affinity and specificity, while the methanamine moiety may facilitate interactions with amino acid residues in proteins.
類似化合物との比較
Thiophene Derivatives: Compounds like 2-methylthiophene and 3-methylthiophene share the thiophene ring but differ in the position and type of substituents.
Cyclopropylamines: Compounds such as cyclopropylamine and N-cyclopropylmethylamine have similar cyclopropyl and amine functionalities but lack the thiophene ring.
Uniqueness: The uniqueness of [1-(4-methylthiophen-2-yl)cyclopropyl]methanamine lies in its combination of a cyclopropyl group, a methanamine moiety, and a substituted thiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C9H13NS |
|---|---|
分子量 |
167.27 g/mol |
IUPAC名 |
[1-(4-methylthiophen-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H13NS/c1-7-4-8(11-5-7)9(6-10)2-3-9/h4-5H,2-3,6,10H2,1H3 |
InChIキー |
DSJDYDDGFBHVRK-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=C1)C2(CC2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13616778.png)
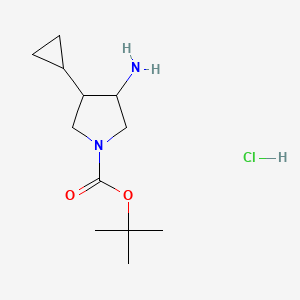

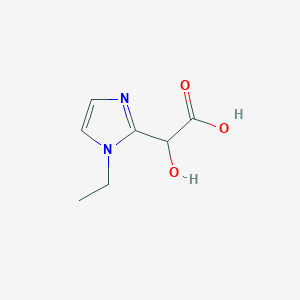
![Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13616803.png)

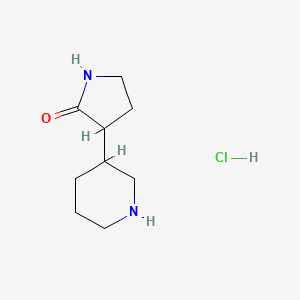
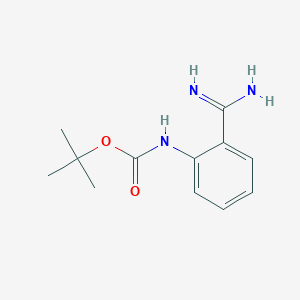
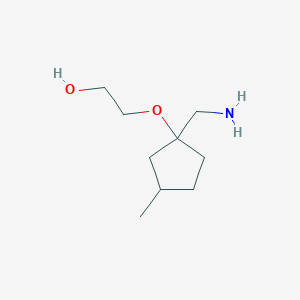


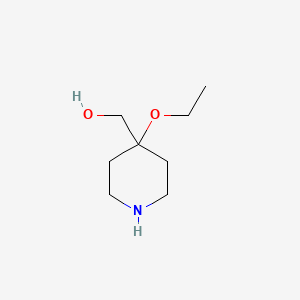
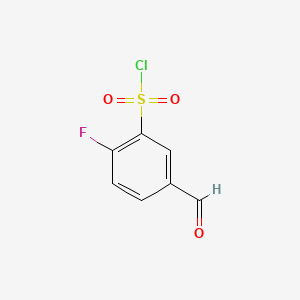
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
